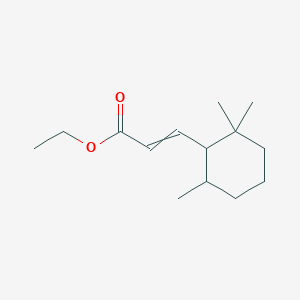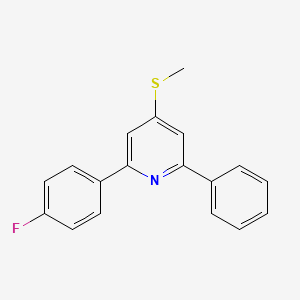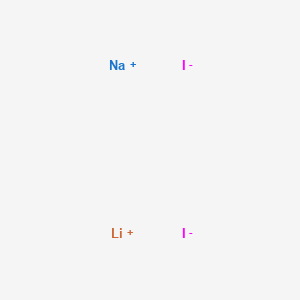
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety linked through a propenone bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one typically involves the condensation of 4-chlorobenzaldehyde with 10H-phenothiazine-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone bridge to a saturated propyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine with a phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-1-(10H-phenothiazin-2-YL)prop-2-EN-1-one is unique due to the presence of the propenone bridge, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives. This structural feature may influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.
Propiedades
| 120492-17-3 | |
Fórmula molecular |
C21H14ClNOS |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H14ClNOS/c22-16-9-5-14(6-10-16)7-11-19(24)15-8-12-21-18(13-15)23-17-3-1-2-4-20(17)25-21/h1-13,23H |
Clave InChI |
YKYRTANMXABARY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


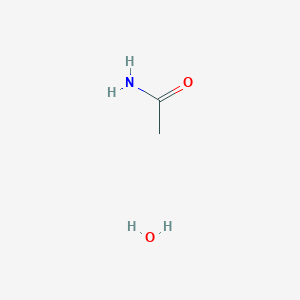
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
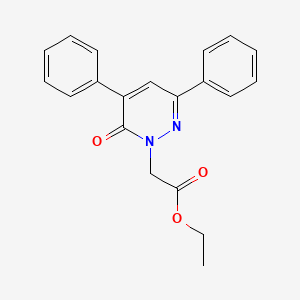
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
